molecular formula C20H21N5O3 B458885 Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate

Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate

Cat. No.: B458885
M. Wt: 379.4g/mol
InChI Key: MAUDKSXHHBFQGU-UHFFFAOYSA-N
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Description

Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate is a complex organic compound that belongs to the class of triazine derivatives. It is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with benzylamine and dimethylamine under controlled conditions.

    Coupling Reaction: The resulting triazine derivative is then coupled with methyl 4-hydroxybenzoate in the presence of a suitable base, such as potassium carbonate, to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[4-(benzylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate
  • Methyl 4-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate
  • Methyl 4-{[4-(benzylamino)-6-(propylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Uniqueness

Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate is unique due to the presence of both benzylamino and dimethylamino groups on the triazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4g/mol

IUPAC Name

methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate

InChI

InChI=1S/C20H21N5O3/c1-25(2)19-22-18(21-13-14-7-5-4-6-8-14)23-20(24-19)28-16-11-9-15(10-12-16)17(26)27-3/h4-12H,13H2,1-3H3,(H,21,22,23,24)

InChI Key

MAUDKSXHHBFQGU-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC(=N1)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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